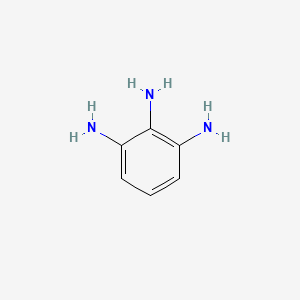

Benzene-1,2,3-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,3-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKPLVTMFHRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870677 | |

| Record name | 1,2,3-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-32-2, 30350-48-2 | |

| Record name | 1,2,3-Benzenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030350482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-BENZENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS83HZ68D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1,2,3-Triaminobenzene

An In-depth Technical Guide to the Synthesis and Mechanisms of 1,2,3-Triaminobenzene

1,2,3-Triaminobenzene, also known as benzene-1,2,3-triamine, is an aromatic organic compound featuring three amino groups substituted on adjacent carbons of a benzene ring[1]. Its unique vicinal triamine structure makes it a highly valuable, yet challenging, synthetic building block. For researchers in materials science and drug development, it serves as a critical precursor for the synthesis of heterocyclic compounds, such as benzimidazoles and phenazines, which are core scaffolds in pharmaceuticals, organic electronics, and high-performance polymers. The inherent reactivity and susceptibility to oxidation of 1,2,3-triaminobenzene demand robust and well-controlled synthetic strategies. This guide provides a detailed exploration of the principal methods for its synthesis, focusing on the underlying mechanisms, experimental protocols, and the rationale behind procedural choices.

Core Synthesis Strategy: Reduction of Aromatic Nitro Compounds

The most prevalent and industrially viable approach to synthesizing 1,2,3-triaminobenzene is through the reduction of a corresponding nitro-substituted aromatic precursor. The choice of starting material and reducing agent dictates the reaction conditions, yield, and impurity profile. The general transformation involves the six-electron reduction of each nitro group (-NO₂) to an amino group (-NH₂).

Mechanism of Nitro Group Reduction

The reduction of a nitro group to an amine is a multi-step process that proceeds through several key intermediates. While the exact pathway can vary with the chosen reducing agent, the generally accepted sequence involves the sequential formation of a nitroso (-NO) and a hydroxylamino (-NHOH) intermediate before the final amine is produced[2].

This multi-step reduction can be visualized as follows:

Caption: Generalized mechanism for the reduction of an aromatic nitro group.

This pathway underscores the complexity of the transformation; incomplete reduction can lead to the formation of undesired, and often unstable, intermediates. Therefore, the choice of a sufficiently powerful reducing system and careful control of reaction conditions are paramount for achieving a high yield of the desired triamine.

Method 1: Catalytic Hydrogenation of 2,6-Dinitroaniline

Catalytic hydrogenation is a clean, efficient, and widely used method for nitro group reduction. It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. This method is often preferred due to its high efficiency and the fact that the only byproduct is water, simplifying product purification.

Principle and Mechanistic Insight

In this process, the catalyst, typically a noble metal like Palladium (Pd) or Platinum (Pt) on a high-surface-area support like activated carbon (C), facilitates the transfer of hydrogen atoms to the nitro groups. The reaction is heterogeneous, occurring on the surface of the catalyst. The choice of starting material, 2,6-dinitroaniline, is strategic as it is more readily available than 1,2,3-trinitrobenzene and the existing amino group does not interfere with the reduction of the two nitro groups.

Experimental Protocol: Catalytic Transfer Hydrogenation

While direct high-pressure hydrogenation is common, catalytic transfer hydrogenation offers a more accessible laboratory-scale alternative, avoiding the need for high-pressure equipment. Here, a hydrogen donor like hydrazine hydrate or sodium borohydride is used in place of H₂ gas. The following protocol is based on a reported synthesis using sodium borohydride as the hydrogen source[3].

Workflow for Synthesis via Transfer Hydrogenation

Caption: Experimental workflow for 1,2,3-triaminobenzene synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, a suspension of 2,6-dinitroaniline (2.0 mmol), a specialized nickel catalyst such as Fe₃O₄/Ala-AA-Ni (e.g., 0.03 g), and water (3 mL) is prepared[3].

-

Reduction: The mixture is stirred at room temperature. Sodium borohydride (NaBH₄, 6.0 mmol) is added portion-wise to control the exothermic reaction. The use of NaBH₄ in the presence of a catalyst generates the active hydrogen species in situ.

-

Monitoring: The reaction's progress is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, the aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether.

-

Isolation: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure benzene-1,2,3-triamine[3].

-

Characterization: The final product structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR[3].

Method 2: Chemical Reduction with Metals

The reduction of nitroarenes using metals in an acidic medium is a classic and robust method in organic synthesis[4]. Reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are effective, though the workup can be more complex than catalytic hydrogenation due to the formation of metal salts.

Principle and Mechanistic Insight

This method relies on single-electron transfer from the active metal surface to the nitro group. In the acidic medium, the metal is oxidized (e.g., Fe → Fe²⁺ + 2e⁻), providing the electrons necessary for reduction. The acid serves to protonate the intermediates and dissolve the metal oxides formed. Iron is often preferred over tin due to its lower cost and environmental impact. A key advantage of this method is its reliability and tolerance for various functional groups.

Experimental Protocol: Reduction of 1,3-Diamino-2-nitrobenzene

This approach starts from a precursor that is already partially reduced, requiring the reduction of only a single nitro group.

Step-by-Step Methodology:

-

Reaction Setup: To a flask equipped with a reflux condenser and a mechanical stirrer, add 1,3-diamino-2-nitrobenzene and a solvent mixture, typically ethanol and water.

-

Addition of Metal and Acid: Add iron powder (an excess, typically 3-5 equivalents) to the suspension. Heat the mixture to reflux and add concentrated hydrochloric acid dropwise. The acid activates the iron and initiates the reduction.

-

Reaction: Maintain the mixture at reflux with vigorous stirring. The reaction progress can be monitored by the change in color of the solution and confirmed by TLC.

-

Workup: After the reaction is complete, the hot solution is filtered to remove the iron and iron oxide sludge. This step can be challenging and may require a filter aid like Celite.

-

Neutralization and Extraction: The acidic filtrate is carefully neutralized with a base (e.g., sodium carbonate or aqueous ammonia) to precipitate the 1,2,3-triaminobenzene. The product is then extracted into an organic solvent.

-

Purification: The organic extracts are dried and the solvent is evaporated. The crude product can be further purified by recrystallization or column chromatography.

Comparative Summary of Synthesis Methods

| Feature | Method 1: Catalytic Transfer Hydrogenation | Method 2: Metal/Acid Reduction |

| Starting Material | 2,6-Dinitroaniline | 1,3-Diamino-2-nitrobenzene or 2,6-Dinitroaniline |

| Key Reagents | NaBH₄, Catalyst (e.g., Ni-based) | Fe or Sn, HCl |

| Conditions | Room Temperature, Atmospheric Pressure | Reflux Temperature (Elevated) |

| Typical Yields | Good to Excellent | Moderate to Good |

| Advantages | Mild conditions, clean byproducts (water), high selectivity. | Low-cost reagents, reliable, scalable. |

| Disadvantages | Catalyst can be expensive and requires careful handling. | Harsh acidic conditions, strenuous workup to remove metal salts. |

Purification and Handling Considerations

1,2,3-Triaminobenzene is highly susceptible to aerial oxidation, which can lead to the formation of colored polymeric impurities. All purification and handling steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon) where possible. Solvents should be de-gassed prior to use. The purified solid should be stored in a dark, airtight container under inert gas at low temperatures to maintain its integrity.

Conclusion

The synthesis of 1,2,3-triaminobenzene is most effectively achieved through the reduction of readily available nitroaromatic precursors. Catalytic hydrogenation offers a modern, clean, and efficient route with mild conditions, making it ideal for laboratory-scale synthesis where high purity is required. For larger-scale industrial applications, classical reduction with iron and hydrochloric acid remains a viable, cost-effective option, provided that the challenges associated with product workup are addressed. The choice of methodology ultimately depends on the desired scale, available equipment, and purity requirements of the final product. Understanding the underlying mechanisms and procedural rationale is crucial for optimizing these syntheses and successfully utilizing this versatile chemical intermediate.

References

- 1. 1,2,3-Benzenetriamine | C6H9N3 | CID 69099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-TRIAMINOBENZENE | 608-32-2 [chemicalbook.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Solubility and stability of 1,2,3-triaminobenzene

An In-Depth Technical Guide to the Solubility and Stability of 1,2,3-Triaminobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Triaminobenzene is a trifunctional aromatic amine of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals, polymers, and advanced materials.[1][2] However, its practical application is often hampered by challenges related to its solubility and, most critically, its inherent instability. This guide provides a comprehensive technical overview of the solubility and stability characteristics of 1,2,3-triaminobenzene. Authored from the perspective of a Senior Application Scientist, it moves beyond mere data presentation to explain the underlying chemical principles, offering field-proven insights and detailed experimental protocols for researchers to reliably characterize and handle this reactive compound.

Introduction: The Challenge and Potential of 1,2,3-Triaminobenzene

Benzene-1,2,3-triamine, a member of the benzenetriamine family, possesses three primary amine groups in an ortho arrangement on a benzene ring.[2] This unique substitution pattern imparts a high degree of reactivity, making it a valuable precursor for synthesizing complex heterocyclic systems and polymers.[1] However, the same electron-rich nature and adjacent amino groups that make it synthetically attractive also render it highly susceptible to degradation, particularly through oxidation.

Researchers and drug development professionals frequently encounter difficulties in dissolving, handling, and storing this compound without significant decomposition. Understanding these limitations is not a barrier but a prerequisite for successful innovation. This guide is structured to provide the foundational knowledge and practical methodologies required to navigate the challenges of working with 1,2,3-triaminobenzene, ensuring both experimental success and safety.

Solubility Profile: A Multifaceted Analysis

The solubility of 1,2,3-triaminobenzene is governed by the interplay between its polar amine groups, capable of hydrogen bonding, and its nonpolar aromatic ring. A precise, quantitative solubility dataset for this specific isomer is not extensively documented in publicly available literature, underscoring the need for empirical determination. However, based on the principles of intermolecular forces and data from related isomers like 1,3,5-triaminobenzene, a reliable qualitative and semi-quantitative profile can be established.[3][4]

Causality of Solvent Selection

-

Polar Protic Solvents (e.g., Water, Ethanol): The three amine groups can act as both hydrogen bond donors and acceptors, suggesting potential solubility in protic solvents. However, the hydrophobic benzene core counteracts this. In water, solubility is expected to be limited but significantly influenced by pH.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are often effective for aromatic amines. They are highly polar and can accept hydrogen bonds from the amine groups without the risk of proton exchange, which can sometimes lead to instability. The high dielectric constant of these solvents helps to solvate the molecule effectively.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Ether): Due to the high polarity imparted by the three amine groups, solubility in nonpolar solvents is expected to be very poor.[3] The energy required to break the intermolecular hydrogen bonds between triaminobenzene molecules would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

Quantitative Solubility Data (Estimated)

The following table summarizes the expected solubility of 1,2,3-triaminobenzene in common laboratory solvents. These values should be considered estimates, and empirical verification is strongly recommended using the protocol provided below.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water (neutral pH) | Polar Protic | Low to Moderate | Hydrogen bonding potential is offset by the hydrophobic benzene ring. |

| Water (acidic pH, ~2) | Polar Protic | High | Protonation of the basic amine groups forms highly soluble ammonium salts.[5] |

| Ethanol / Methanol | Polar Protic | Moderate to High | Good balance of polarity and hydrogen bonding capability to solvate the molecule. |

| Acetone | Polar Aprotic | Moderate | Capable of accepting hydrogen bonds.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor and highly polar character. |

| Dichloromethane (DCM) | Moderately Polar | Low | Insufficient polarity to effectively solvate the highly polar solute. |

| Toluene / Benzene | Nonpolar | Very Low | Aromatic character is insufficient to overcome the polarity of the amine groups.[3] |

| Hexane / Ether | Nonpolar | Insoluble | Mismatch in intermolecular forces leads to negligible solubility.[3][4] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for accurately determining the equilibrium solubility of 1,2,3-triaminobenzene.

Objective: To determine the saturation solubility of 1,2,3-triaminobenzene in a selected solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of solid 1,2,3-triaminobenzene to a known volume of the chosen solvent in a sealed, airtight vial. Expertise Note: Using an excess of solid is critical to ensure that equilibrium is established with the undissolved solid.

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the minimum time to equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For robust separation, centrifuge the vial at high speed. Trustworthiness Check: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Sampling: Carefully extract a precise aliquot of the clear supernatant.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a calibration curve prepared with known concentrations of 1,2,3-triaminobenzene.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile: Degradation Pathways and Mitigation

The primary stability concern for 1,2,3-triaminobenzene is its extreme sensitivity to oxidation. Aromatic amines, particularly those with multiple electron-donating amino groups, are readily oxidized by atmospheric oxygen. This process is often autocatalytic and can be accelerated by light, heat, and the presence of metal ions.

Mechanism of Oxidative Degradation

The oxidation of 1,2,3-triaminobenzene is a complex process that proceeds through radical intermediates to form highly colored, polymeric quinone-imine structures. The proximity of the three amino groups makes it particularly susceptible to intramolecular cyclization and polymerization reactions upon oxidation. The initial step is the abstraction of a hydrogen atom from an amine group, leading to a radical that can then react further. The resulting products are often dark brown or black insoluble materials, which is a common observation when handling the compound without adequate precautions.[6]

Factors Influencing Stability

-

Atmosphere: The presence of oxygen is the single most critical factor. Handling and storing the compound under an inert atmosphere (e.g., nitrogen or argon) is mandatory for preventing rapid degradation.[7][8]

-

Light: Photons can provide the energy to initiate radical formation, accelerating oxidative degradation. Therefore, the compound should be protected from light at all times.[9]

-

pH: In acidic solutions, the amine groups are protonated to form ammonium salts. This protonation significantly reduces the electron density of the aromatic ring and makes the amine groups far less susceptible to oxidation, thereby increasing stability. Conversely, under neutral or basic conditions, the free amine is present and highly reactive.

-

Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation. Therefore, long-term storage should be in a cool, dry place.[7] The dihydrochloride salt of the related 1,2,4-triaminobenzene is stored at room temperature, but often recommended to be kept in a cool and dark place (<15°C).

Visualization: Plausible Oxidative Degradation Pathway

Caption: Simplified pathway for the oxidative degradation of 1,2,3-triaminobenzene.

Experimental Protocol: Forced Degradation Study

This protocol allows for a systematic evaluation of the stability of 1,2,3-triaminobenzene under various stress conditions, which is a cornerstone of drug development and material science.

Objective: To identify key degradation pathways and factors that influence the stability of 1,2,3-triaminobenzene.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 1,2,3-triaminobenzene (e.g., 1 mg/mL) in a suitable solvent where it is both soluble and relatively stable for the initial handling period (e.g., deoxygenated 50:50 acetonitrile:water with 0.1% formic acid).

-

Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:

-

Acid Hydrolysis: Add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl.

-

Base Hydrolysis: Add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH.

-

Oxidation: Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Thermal Stress: Keep a vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).

-

Photostability: Expose a vial of the stock solution to a controlled light source (as per ICH Q1B guidelines). Wrap a control vial in aluminum foil and place it alongside the exposed sample.

-

-

Time Points: Store all samples under their respective conditions and pull aliquots for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Before analysis, neutralize the acid and base samples. The reaction in the oxidative sample may be quenched by adding a small amount of a reducing agent if necessary.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution and photodiode array detector).

-

Data Interpretation:

-

Quantify the percentage of 1,2,3-triaminobenzene remaining at each time point.

-

Monitor for the appearance of new peaks, which represent degradation products.

-

A "mass balance" analysis can be performed to account for all the material, although polymeric products may become insoluble or not elute from the column. Trustworthiness Check: A good stability-indicating method should resolve the parent peak from all major degradation products.

-

Safe Handling and Storage

Given its instability and potential toxicity as an aromatic amine, strict handling and storage procedures are essential.

-

Storage: Store 1,2,3-triaminobenzene as a solid in a tightly sealed container, protected from light.[7][10] The container should be flushed with an inert gas like argon or nitrogen. For long-term storage, refrigeration (-20 °C to 4 °C) is recommended.

-

Handling: Always handle in a well-ventilated area or a fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid creating dust.[10]

-

Solutions: Solutions of 1,2,3-triaminobenzene are notoriously unstable and should be prepared fresh immediately before use. If a solution must be stored for a short period, it should be in a deoxygenated, acidic solvent, kept cold, and protected from light.

Conclusion

1,2,3-Triaminobenzene is a molecule of high synthetic value, but its utility is directly tied to the user's ability to manage its challenging solubility and stability characteristics. Its poor stability in the presence of air is the most significant hurdle, necessitating careful handling under inert conditions and protection from light. Solubility is highly dependent on the solvent system, with polar aprotic solvents like DMSO offering a good starting point for organic reactions, while acidic aqueous solutions provide a stable medium for storage and certain applications. By employing the robust experimental protocols and understanding the chemical principles outlined in this guide, researchers can confidently and safely unlock the full potential of this versatile chemical building block.

References

-

Solubility of Things. (n.d.). 1,2,4-Triaminobenzene. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2,3-Tribromobenzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,2,4-triaminobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Benzenetriamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triaminobenzene. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (n.d.). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.

-

Chemsrc. (n.d.). 1,2,3-TRIAMINOBENZENE | CAS#:608-32-2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 1,3,5-Triaminobenzene in Industry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 1,3,5-Triaminobenzene: Properties and Synthesis Insights. Retrieved from [Link]

- Google Patents. (n.d.). 1,2,4-Triaminobenzene derivatives and process for their preparation.

-

ACS Applied Bio Materials. (2021). 1,2,4-Triaminobenzene as a Fluorescent Probe for Intracellular pH Imaging and Point-of-Care Ammonia Sensing. Retrieved from [Link]

-

PubMed. (2021). 1,2,4-Triaminobenzene as a Fluorescent Probe for Intracellular pH Imaging and Point-of-Care Ammonia Sensing. Retrieved from [Link]

- Kahl, E. M., & Reynolds, J. G. (n.d.).

-

Wikipedia. (n.d.). 1,2,3-Trichlorobenzene. Retrieved from [Link]

- Halasz, I., et al. (2021).

-

National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database: 1,2,4-Trimethylbenzene with Water. Retrieved from [Link]

-

Wikipedia. (n.d.). OLED. Retrieved from [Link]

- Marinova, E. M., et al. (n.d.).

Sources

- 1. Buy Benzene-1,2,3-triamine | 608-32-2 [smolecule.com]

- 2. 1,2,3-Benzenetriamine | C6H9N3 | CID 69099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-TRIAMINOBENZENE | 108-72-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 108-72-5: 1,3,5-Triaminobenzene | CymitQuimica [cymitquimica.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. chemicalbook.com [chemicalbook.com]

The Synthetic Versatility of Benzene-1,2,3-triamine: A Technical Guide for Organic Synthesis and Drug Discovery

Abstract

Benzene-1,2,3-triamine, a vicinal triamino-substituted aromatic compound, represents a unique and highly versatile building block for organic synthesis. Its distinct arrangement of three contiguous amino groups on a benzene ring imparts a rich and nuanced reactivity, opening avenues for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the potential applications of Benzene-1,2,3-triamine in the synthesis of novel heterocyclic compounds, functional polymers, and as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into harnessing the synthetic potential of this intriguing molecule.

Introduction: The Unique Chemical Profile of Benzene-1,2,3-triamine

Benzene-1,2,3-triamine (CAS No: 608-32-2) is an aromatic amine with the molecular formula C₆H₉N₃.[1] The vicinal (1,2,3) arrangement of its three primary amine functionalities is the cornerstone of its chemical personality. This configuration creates a molecule with a high density of nucleophilic sites, predisposing it to a range of cyclization and condensation reactions. The close proximity of the amino groups can lead to unique intramolecular interactions and facilitate the formation of fused heterocyclic systems that would be challenging to access through other synthetic routes. Understanding the interplay of these amino groups is critical to predicting and controlling its reactivity in complex synthetic transformations.

Table 1: Physicochemical Properties of Benzene-1,2,3-triamine

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| CAS Number | 608-32-2 | [1] |

| Appearance | Not widely reported, likely a solid | |

| Solubility | Expected to be soluble in polar organic solvents |

Synthesis of Benzene-1,2,3-triamine: A Foundational Protocol

The most prevalent and established method for the synthesis of Benzene-1,2,3-triamine involves the reduction of a corresponding trinitrobenzene precursor. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various catalytic hydrogenation methods.

Catalytic Reduction of 1,2,3-Trinitrobenzene

The synthesis of Benzene-1,2,3-triamine is typically accomplished via the catalytic reduction of 1,2,3-trinitrobenzene. This process involves the simultaneous reduction of all three nitro groups to their corresponding amines. A variety of reducing agents and catalyst systems can be employed, with the choice often depending on the desired scale, selectivity, and available laboratory resources.

Experimental Protocol: Catalytic Hydrogenation of 1,2,3-Trinitrobenzene

Materials:

-

1,2,3-Trinitrobenzene

-

Palladium on carbon (Pd/C, 10 wt%)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a high-pressure hydrogenation vessel (autoclave), a solution of 1,2,3-trinitrobenzene in a suitable solvent (e.g., ethanol) is prepared.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution under an inert atmosphere.

-

The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) to remove any residual oxygen.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

-

Upon completion, the reaction vessel is carefully depressurized and purged with an inert gas.

-

The reaction mixture is filtered through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. The filter cake should be handled with care as it can be pyrophoric.

-

The filtrate is concentrated under reduced pressure to yield crude Benzene-1,2,3-triamine.

-

The crude product can be further purified by recrystallization or column chromatography, although its stability may be a concern.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitroarenes due to its high activity and selectivity.

-

Solvent: Ethanol or ethyl acetate are commonly used as they are relatively inert and effectively dissolve both the starting material and the product.

-

Hydrogen Pressure: Higher hydrogen pressure increases the rate of reaction by increasing the concentration of dissolved hydrogen.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the deactivation of the catalyst and to avoid potential side reactions. The catalyst can also be pyrophoric when exposed to air after the reaction.

Applications in Organic Synthesis: A Gateway to Heterocyclic Chemistry

The true synthetic utility of Benzene-1,2,3-triamine lies in its ability to serve as a precursor for a wide range of nitrogen-containing heterocyclic compounds. The vicinal arrangement of the amino groups provides a unique platform for the construction of fused ring systems with potential applications in medicinal chemistry and materials science.

Synthesis of 1,2,3-Benzotriazines: A Core Scaffold in Medicinal Chemistry

1,2,3-Benzotriazines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antitumor, antibacterial, and antiviral properties.[2] Benzene-1,2,3-triamine is an ideal starting material for the synthesis of these important scaffolds. The reaction with nitrous acid leads to the formation of a diazonium salt which can then undergo intramolecular cyclization.

Reaction Workflow: Synthesis of 1,2,3-Benzotriazine Derivatives

Caption: General workflow for the synthesis of 1,2,3-benzotriazines.

Experimental Protocol: Synthesis of a 1,2,3-Benzotriazine Derivative (Illustrative)

Materials:

-

Benzene-1,2,3-triamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic Acid

-

Water

-

Ice

Procedure:

-

Benzene-1,2,3-triamine is dissolved in an aqueous acidic solution (e.g., dilute HCl or acetic acid) and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the triamine, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at low temperature for a specified period, during which the formation of the benzotriazine derivative occurs.

-

The product may precipitate from the reaction mixture and can be collected by filtration.

-

The crude product is washed with cold water and can be purified by recrystallization from an appropriate solvent.

Synthesis of Phenazines: Bioactive and Optoelectronic Materials

Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibiotic and antitumor properties.[3][4] They also exhibit interesting photophysical and electrochemical properties, making them attractive for applications in organic electronics. The condensation of Benzene-1,2,3-triamine with 1,2-dicarbonyl compounds provides a direct route to substituted phenazines. The additional amino group on the phenazine core can be a key site for further functionalization.

Reaction Pathway: Phenazine Synthesis

Caption: Conceptual scheme for COF synthesis.

Perspectives in Drug Development: A Scaffold for Bioactive Molecules

The heterocyclic systems readily accessible from Benzene-1,2,3-triamine are privileged scaffolds in medicinal chemistry. The ability to introduce substituents onto the phenazine or benzotriazine core allows for the fine-tuning of their pharmacological properties.

-

Phenazine Derivatives: Many natural and synthetic phenazines exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. [3][4][5]The amino-substituted phenazines derived from Benzene-1,2,3-triamine could serve as a platform for the development of new therapeutic agents.

-

1,2,3-Benzotriazine Derivatives: These compounds have been investigated for their potential as anticancer agents, with some derivatives showing promising activity. [2]The ease of synthesis from Benzene-1,2,3-triamine makes this an attractive area for further exploration.

-

1,2,3-Triazole Derivatives: The 1,2,3-triazole moiety is a well-known pharmacophore found in a variety of approved drugs. [6][7][8]The ability to incorporate this functional group via a "click" chemistry approach starting from a Benzene-1,2,3-triamine-derived azide opens up a vast chemical space for the design of new drug candidates.

Conclusion

Benzene-1,2,3-triamine is a molecule with significant, yet largely untapped, potential in organic synthesis. Its unique vicinal triamine substitution pattern provides a powerful tool for the construction of complex nitrogen-containing heterocycles and functional polymers. This guide has outlined the fundamental aspects of its synthesis and reactivity, and has highlighted its potential applications in the development of new pharmaceuticals and advanced materials. It is our hope that this document will inspire further research into the rich and versatile chemistry of this fascinating building block.

References

-

Some biologically active derivatives of Phenazines. ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of benzo[a]-phenazine derivatives 232–233. ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. National Center for Biotechnology Information. (2021). Retrieved from [Link]

-

A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Phenazine – Knowledge and References. Taylor & Francis Online. (n.d.). Retrieved from [Link]

-

Synthetic routes for phenazines: an overview. Bohrium. (2017). Retrieved from [Link]

-

Unveiling Phenazine Derivatives: Structure, Synthesis, And Applications. LinkedIn. (2023). Retrieved from [Link]

-

Design and synthesis of chromene-1,2,3-triazole benzene sulfonamide hybrids as potent carbonic anhydrase-IX inhibitors against prostate cancer. National Center for Biotechnology Information. (2024). Retrieved from [Link]

-

Benzene-1,3,5-tricarboxamide-based supramolecular polymers in water. Pure. (2015). Retrieved from [Link]

-

An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. Royal Society of Chemistry. (2023). Retrieved from [Link]

-

Synthetic routes for phenazines: an overview. Semantic Scholar. (n.d.). Retrieved from [Link]

-

CAS No : 608-32-2| Chemical Name : Benzene-1,2,3-triamine | Pharmaffiliates. Pharmaffiliates. (n.d.). Retrieved from [Link]

-

1,2,3-Triazines and Their Benzo Derivatives. ResearchGate. (n.d.). Retrieved from [Link]

-

Benzene-1,2,3-triamine | 608-32-2. Active Biopharma Corp. (n.d.). Retrieved from [Link]

-

Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. National Center for Biotechnology Information. (2017). Retrieved from [Link]

-

Of Two Make One: The Biosynthesis of Phenazines. ResearchGate. (2009). Retrieved from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI. (2022). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors. ResearchGate. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (n.d.). Retrieved from [Link]

-

A straightforward, one-pot protocol for the synthesis of fused 3-aminotriazoles. National Center for Biotechnology Information. (2009). Retrieved from [Link]

-

A summary of various approaches toward synthesis of 1,2,3-triazoles. ResearchGate. (n.d.). Retrieved from [Link]

-

A Practical Flow Synthesis of 1,2,3-Triazoles. ResearchGate. (2022). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of chromene-1,2,3-triazole benzene sulfonamide hybrids as potent carbonic anhydrase-IX inhibitors against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Vicinal-Triaminobenzene: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of vicinal-triaminobenzene (1,2,3-triaminobenzene), a key aromatic amine intermediate. It delves into the historical context of its discovery, outlines detailed synthesis protocols with mechanistic insights, and presents a thorough characterization of its physicochemical properties. Furthermore, this guide explores its significant applications, particularly as a versatile building block in the synthesis of pharmaceuticals and advanced functional materials. Safety and handling protocols are also discussed to ensure its responsible use in research and development settings.

Introduction: The Significance of Vicinal-Triaminobenzene

Vicinal-triaminobenzene, systematically named benzene-1,2,3-triamine, is an aromatic organic compound featuring three amino groups (-NH₂) positioned on adjacent carbon atoms of a benzene ring.[1] This unique arrangement of functional groups imparts a high degree of reactivity and specific steric and electronic properties, making it a valuable precursor in various synthetic endeavors. While less common than its 1,2,4- and 1,3,5-isomers, vicinal-triaminobenzene serves as a critical building block for the construction of complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science.[2][3] Its ability to form multiple bonds and participate in cyclization reactions makes it an indispensable tool for chemists aiming to create novel molecular architectures with tailored functions.

Historical Perspective: The Dawn of Aromatic Amines

Early synthetic strategies likely involved multi-step processes, starting from more readily available benzene derivatives. The stepwise introduction and subsequent reduction of nitro groups on the benzene ring would have been the logical, albeit challenging, approach for early organic chemists. The synthesis of triaminobenzene isomers, in general, is achieved through the hydrogenation of the corresponding trinitrobenzene or dinitroaniline derivatives.[4]

Synthesis of Vicinal-Triaminobenzene: A Detailed Protocol and Mechanistic Insights

The most prevalent and efficient modern synthesis of vicinal-triaminobenzene involves the reduction of 2,6-dinitroaniline.[5] This method provides a direct and high-yielding route to the desired product.

Experimental Protocol: Reduction of 2,6-Dinitroaniline

This protocol is a representative example of the synthesis of vicinal-triaminobenzene.

Materials:

-

2,6-Dinitroaniline

-

Sodium borohydride (NaBH₄)

-

Fe₃O₄/Ala-AA-Ni catalyst (or other suitable reduction catalyst, e.g., Pd/C)

-

Water (deionized)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2,6-dinitroaniline (2 mmol), water (3 mL), and the Fe₃O₄/Ala-AA-Ni catalyst (0.03 g).[5]

-

While stirring the suspension at room temperature, slowly add sodium borohydride (6 mmol) in portions. The portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, extract the aqueous mixture with diethyl ether.[5] Repeat the extraction multiple times to ensure complete recovery of the product.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude vicinal-triaminobenzene by silica gel column chromatography using a hexane/ethyl acetate eluent system.[5]

-

Characterize the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.[5]

Rationale Behind Experimental Choices

-

Choice of Starting Material: 2,6-Dinitroaniline is a readily available commercial compound, making it an economical starting point. The two nitro groups are strategically positioned to yield the vicinal triamine upon reduction.

-

Reducing Agent and Catalyst: Sodium borohydride is a versatile and relatively mild reducing agent. The use of a catalyst, such as the specified nickel-based catalyst or more traditional options like palladium on carbon (Pd/C), is essential to facilitate the complete reduction of the nitro groups to amines under moderate conditions.[5][6] The catalyst provides a surface for the reaction to occur, lowering the activation energy.

-

Solvent System: Water is an environmentally benign and cost-effective solvent for this reaction. The extraction with a water-immiscible organic solvent like diethyl ether is a standard workup procedure to isolate the organic product from the aqueous reaction mixture and inorganic byproducts.

-

Purification: Column chromatography is a standard and effective technique for purifying organic compounds. The choice of a hexane/ethyl acetate gradient allows for the separation of the polar triaminobenzene from less polar impurities.

Reaction Mechanism

The reduction of nitro groups to amines is a well-established transformation in organic chemistry. The exact mechanism on the surface of a heterogeneous catalyst is complex, but it generally involves the following steps:

-

Adsorption: Both the nitro compound and the reducing agent (or hydrogen gas if used) adsorb onto the surface of the catalyst.

-

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂).

-

Desorption: The final product, vicinal-triaminobenzene, desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

Physicochemical Properties and Characterization

Vicinal-triaminobenzene is a solid at room temperature and, like many aromatic amines, is sensitive to air and light, often darkening upon storage.[4]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Colorless to off-white solid | [4] |

| Melting Point | 103 °C | [4] |

| Boiling Point | 336 °C at 760 mmHg | |

| CAS Number | 608-32-2 | [1] |

Spectroscopic Data

The characterization of vicinal-triaminobenzene is crucial for confirming its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached amino groups.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the region of 3300-3500 cm⁻¹) and C-N stretching, as well as bands associated with the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 123).[7]

Applications in Drug Development and Materials Science

The unique arrangement of three adjacent amino groups makes vicinal-triaminobenzene a valuable synthon for constructing various heterocyclic scaffolds of medicinal and material importance.

Pharmaceutical Synthesis

The primary application of vicinal-triaminobenzene in drug development lies in its use as a precursor for the synthesis of benzodiazepines and other nitrogen-containing heterocycles.[8][9] Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[10][11] The vicinal diamine moiety can readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the seven-membered diazepine ring characteristic of this class of drugs.

Furthermore, the three adjacent amino groups can be utilized to synthesize other complex heterocyclic systems that are of interest in medicinal chemistry for their potential biological activities.

Functional Materials

Beyond pharmaceuticals, vicinal-triaminobenzene and its derivatives are being explored as building blocks for functional organic materials.[3] The ability of the amino groups to form hydrogen bonds and coordinate with metal ions makes them suitable for the design of:

-

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The trifunctional nature of triaminobenzenes allows them to act as nodes in the construction of extended, porous networks with applications in gas storage and separation.[3]

-

Polymers with Chelating Properties: Polymers derived from triaminobenzenes can possess a high density of active sites for chelating heavy metal ions, making them promising materials for environmental remediation.[3]

Safety, Handling, and Disposal

Aromatic amines, as a class of compounds, should be handled with care due to their potential toxicity.[12][13][14]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

-

Avoid Contact: Minimize skin and eye contact. In case of contact, flush the affected area with copious amounts of water.[15]

-

Storage: Store vicinal-triaminobenzene in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[16]

Disposal: Dispose of vicinal-triaminobenzene and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[14]

Conclusion

Vicinal-triaminobenzene, though a less common isomer, is a molecule of significant synthetic utility. Its unique structure provides a gateway to a diverse range of complex heterocyclic compounds with important applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and safe handling is paramount for researchers and scientists seeking to harness its potential in the development of new drugs and advanced materials. As synthetic methodologies continue to evolve, the accessibility and applications of this versatile building block are poised to expand further.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Wikipedia. (2023). Triaminobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene-1,2,3-triamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Benzenetriamine. Retrieved from [Link]

-

SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

-

MDPI. (2024). Reduction of Trinitrobenzene to Amines with Molecular Hydrogen over Chrysocolla-like Catalysts. Retrieved from [Link]

- Google Patents. (n.d.). CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.

-

MDPI. (n.d.). Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. Retrieved from [Link]

-

SIELC Technologies. (2018). 1,2,4-Triaminobenzene. Retrieved from [Link]

-

Amine Extraction. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Red emissive carbon dots obtained from direct calcination of 1,2,4-triaminobenzene for dual-mode pH sensing in living cells. Retrieved from [Link]

-

Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

OSTI.GOV. (2006). A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB). Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triaminobenzene. Retrieved from [Link]

-

ACS Publications. (2021). 1,2,4-Triaminobenzene as a Fluorescent Probe for Intracellular pH Imaging and Point-of-Care Ammonia Sensing. Retrieved from [Link]

-

University of Calgary. (n.d.). Chem 351 F14 Final : Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triaminobenzene trihydrochloride. Retrieved from [Link]

-

precisionFDA. (n.d.). 1,2,3-BENZENETRIAMINE. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,2,3-TRIAMINOBENZENE | CAS#:608-32-2. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene - the NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). 1,2,4-Triaminobenzene derivatives and process for their preparation.

-

PubMed Central. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][12][14][17]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

-

RSC Publishing. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of benzodiazepines - US5466799A.

Sources

- 1. 1,2,3-Benzenetriamine | C6H9N3 | CID 69099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Benzene-1,2,3-triamine | 608-32-2 [smolecule.com]

- 3. Benzene-1,3,5-triamine|High-Purity Research Compound [benchchem.com]

- 4. Triaminobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,2,3-TRIAMINOBENZENE | 608-32-2 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]

- 11. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. skcinc.com [skcinc.com]

- 16. diplomatacomercial.com [diplomatacomercial.com]

- 17. rsc.org [rsc.org]

A Technical Guide to the Structural Nuances of Benzene-1,2,3-triamine: A Comparative Analysis of Theoretical and Experimental Bond Angles

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The precise molecular geometry of pharmacologically active compounds is a cornerstone of modern drug design and development. Benzene-1,2,3-triamine, a key scaffold in medicinal chemistry, presents a compelling case study in the interplay of electronic and steric effects on molecular architecture. This in-depth technical guide provides a comprehensive analysis of the theoretical and experimental methodologies used to determine the bond angles of this vicinal tri-substituted aromatic amine. We delve into the underlying principles of computational chemistry and crystallographic techniques, offering a comparative perspective on the expected and observed structural parameters. This guide aims to equip researchers with the foundational knowledge to critically evaluate and predict the conformational behavior of substituted benzene derivatives, a critical skill in the rational design of novel therapeutics.

Introduction: The Significance of Molecular Geometry in Drug Discovery

The three-dimensional arrangement of atoms within a molecule, its geometry, dictates its physical and chemical properties. In the context of drug development, molecular geometry is paramount, influencing everything from receptor binding affinity and selectivity to metabolic stability and bioavailability. Benzene-1,2,3-triamine, with its three contiguous amino groups on a benzene ring, offers a rich landscape of intramolecular interactions that significantly influence its bond angles and overall conformation. Understanding these structural subtleties is crucial for predicting how this molecule, and its derivatives, will interact with biological targets.

The idealized sp² hybridization of the carbon atoms in a benzene ring results in uniform C-C-C bond angles of 120°. However, the introduction of substituents, particularly those capable of hydrogen bonding and exerting steric hindrance like the three adjacent amine groups in Benzene-1,2,3-triamine, leads to significant deviations from this ideal geometry. This guide will explore the theoretical predictions and experimental validations of these deviations.

Theoretical Determination of Bond Angles: A Computational Approach

Computational chemistry provides a powerful toolkit for predicting molecular geometries with a high degree of accuracy. Density Functional Theory (DFT) has emerged as a particularly robust method for studying the electronic structure and geometry of organic molecules.

The Principles of Density Functional Theory (DFT)

DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. By iteratively solving the Kohn-Sham equations, DFT methods can find the electron density that minimizes the total energy of the system, thereby predicting the equilibrium geometry, including bond lengths and angles. The choice of the functional and basis set is critical for the accuracy of the results. For molecules like Benzene-1,2,3-triamine, functionals such as B3LYP, paired with a basis set like 6-311++G(d,p), are commonly employed to account for electron correlation and polarization effects.

Geometry Optimization of Benzene-1,2,3-triamine

The process of finding the most stable arrangement of atoms in a molecule is known as geometry optimization. This is an iterative process where the forces on each atom are calculated, and the atoms are moved in a direction that lowers the overall energy until a minimum is reached.

The Influence of Intramolecular Hydrogen Bonding

A key feature of Benzene-1,2,3-triamine is the potential for intramolecular hydrogen bonding between the adjacent amine groups. These interactions, where a hydrogen atom of one amine group is attracted to the nitrogen atom of a neighboring amine group, can significantly influence the orientation of the amine groups and, consequently, the C-C-N and C-C-C bond angles within the benzene ring. DFT calculations are particularly adept at modeling these weak interactions, providing insights into their energetic contributions and geometric consequences. The presence of these hydrogen bonds is expected to cause a puckering of the amine groups and a distortion of the benzene ring from perfect planarity.

Experimental Determination of Bond Angles: Unveiling the Solid-State Structure

While theoretical methods provide invaluable predictions, experimental determination of molecular geometry is the ultimate arbiter. X-ray crystallography is the gold standard for elucidating the three-dimensional structure of crystalline solids.

The Fundamentals of X-ray Crystallography

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. When a beam of X-rays is passed through a single crystal of a compound, the electrons of the atoms scatter the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of the atoms can be determined, allowing for the accurate measurement of bond lengths and angles.

Experimental Protocol for X-ray Crystallography

The successful determination of a crystal structure is contingent on the ability to grow high-quality single crystals of the compound of interest.

Step-by-Step Methodology:

-

Crystallization: The first and often most challenging step is to grow single crystals of Benzene-1,2,3-triamine suitable for X-ray diffraction. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling crystallization.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Comparative Analysis: Theoretical vs. Experimental Bond Angles

A direct comparison between theoretically predicted and experimentally determined bond angles provides a comprehensive understanding of the molecular structure. It is important to recognize that theoretical calculations typically model an isolated molecule in the gas phase at 0 K, whereas X-ray crystallography reveals the structure of a molecule within a crystal lattice at a specific temperature, where intermolecular forces can influence the conformation.

Expected Deviations from Ideal Benzene Geometry

In Benzene-1,2,3-triamine, several factors are expected to cause deviations from the ideal 120° bond angles of the benzene ring:

-

Steric Hindrance: The three adjacent amine groups will experience steric repulsion, which can lead to an increase in the C1-C2-C3 bond angle to alleviate this strain.

-

Electronic Effects: The amine groups are electron-donating, which can alter the electron distribution within the benzene ring and influence the C-C bond lengths and C-C-C bond angles.

-

Intramolecular Hydrogen Bonding: As previously discussed, hydrogen bonding between the amine groups will play a significant role in dictating their orientation and the adjacent bond angles.

Data Summary and Interpretation

Due to the absence of specific published experimental data for Benzene-1,2,3-triamine at the time of this guide's compilation, the following table presents a hypothetical comparison based on established principles for similar substituted benzenes. This table is for illustrative purposes to highlight the expected trends.

| Bond Angle | Ideal Benzene | Theoretical (DFT) Prediction (Illustrative) | Experimental (X-ray) Expectation (Illustrative) | Rationale for Deviation |

| C1-C2-C3 | 120° | ~122° | ~121.5° | Steric repulsion between adjacent amine groups. |

| C2-C3-C4 | 120° | ~119° | ~119.5° | Ring distortion to accommodate the widened C1-C2-C3 angle. |

| C1-C6-C5 | 120° | ~119° | ~119.5° | Ring distortion to accommodate the widened C1-C2-C3 angle. |

| C6-C1-N | - | ~119° | ~119.2° | Influence of the amine group and potential hydrogen bonding. |

| C2-C1-N | - | ~121° | ~121.3° | Steric interaction with the adjacent amine group. |

Note: The numbering of the carbon atoms starts from a carbon atom bonded to an amine group and proceeds around the ring.

Conclusion and Future Directions

The determination of bond angles in Benzene-1,2,3-triamine is a multifaceted challenge that requires a synergistic approach, combining the predictive power of computational chemistry with the definitive validation of experimental techniques. While this guide has outlined the established methodologies, the actual experimental determination of the crystal structure of Benzene-1,2,3-triamine would be a valuable contribution to the field. Such a study would provide a benchmark for theoretical models and offer deeper insights into the subtle interplay of forces that govern the geometry of this important molecular scaffold. For drug development professionals, a thorough understanding of these structural nuances is indispensable for the rational design of next-generation therapeutics with enhanced efficacy and selectivity.

Electronic properties of 1,2,3-benzenetriamine

An In-Depth Technical Guide to the Electronic Properties of 1,2,3-Benzenetriamine

Abstract

1,2,3-Benzenetriamine is an aromatic amine featuring three primary amine groups adjacently substituted on a benzene ring. This unique arrangement of electron-donating groups imparts distinct electronic properties that make it a molecule of interest for applications ranging from materials science to pharmaceutical development.[1] This guide provides a comprehensive exploration of these properties, grounded in established analytical techniques and theoretical principles. We will delve into the synthesis and characterization of the molecule, its spectroscopic signature, its electrochemical behavior, and the computational models used to predict its electronic structure. The focus is not merely on the data itself, but on the causality behind the experimental choices and the interpretation of the results, offering a self-validating framework for researchers investigating this or similar compounds.

Molecular Identity and Physicochemical Characteristics

1,2,3-Benzenetriamine, also known as 1,2,3-triaminobenzene, is a C6H9N3 aromatic compound.[1][2] The core of its reactivity and electronic behavior stems from the benzene ring's π-system being heavily influenced by the three vicinal amine (-NH2) substituents. These groups are strong activators and ortho-, para- directors; however, their dense placement creates significant electronic perturbation and steric considerations.

Below is a summary of its key physicochemical properties compiled from established chemical databases.

| Property | Value | Source |

| IUPAC Name | benzene-1,2,3-triamine | PubChem[2] |

| Molecular Formula | C6H9N3 | PubChem[2] |

| Molecular Weight | 123.16 g/mol | PubChem[2], Pharmaffiliates[3] |

| CAS Number | 608-32-2 | PubChem[2], ChemicalBook[4] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)N)N | PubChem[2] |

| InChI Key | RUOKPLVTMFHRJE-UHFFFAOYSA-N | PubChem[2] |

Below is a simple visualization of the molecular structure of 1,2,3-benzenetriamine.

Caption: Molecular structure of 1,2,3-benzenetriamine.

Synthesis and Structural Verification

The most common and effective route to synthesizing 1,2,3-benzenetriamine is through the chemical reduction of a dinitroaniline precursor.[1][4] This transformation is a cornerstone of aromatic chemistry, leveraging the stepwise reduction of nitro groups to amines.[1]

Caption: General workflow for the synthesis and verification of 1,2,3-benzenetriamine.

Experimental Protocol 1: Synthesis via Reduction

This protocol is adapted from established methodologies for the reduction of dinitroanilines.[4]

-

Vessel Preparation: To a round-bottom flask, add 2,6-dinitroaniline (2 mmol), a catalytic amount of Fe₃O₄/Ala-AA-Ni (e.g., 0.03 g), and water (3 mL).

-

Reagent Addition: While stirring, slowly add sodium borohydride (NaBH₄) (6 mmol) to the suspension. The reaction is exothermic and may require cooling.

-

Reaction: Stir the suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Extraction: Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 1,2,3-benzenetriamine using silica gel column chromatography, typically with a hexane/ethyl acetate eluent system.

-

Confirmation: The structure of the purified product must be confirmed using spectroscopic methods such as NMR and FT-IR.[4]

Spectroscopic Properties: Probing the Electronic Structure

Spectroscopy is indispensable for elucidating the electronic and structural features of a molecule. For 1,2,3-benzenetriamine, UV-Vis, NMR, and IR spectroscopy each provide a unique piece of the puzzle.

UV-Visible Spectroscopy

Aromatic compounds exhibit characteristic UV-Vis absorption bands arising from π → π* transitions.[5] For a simple benzene ring, these transitions occur at approximately 180 nm, 200 nm, and a weaker, symmetry-forbidden band around 260 nm.[5]

The addition of the three -NH₂ groups, which are powerful auxochromes, is expected to cause a significant bathochromic (red) shift to longer wavelengths.[5] This is due to the non-bonding lone pair of electrons on the nitrogen atoms extending the conjugated π-system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] One would anticipate the primary absorption bands for 1,2,3-benzenetriamine to be shifted well into the 230-300 nm range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

-

¹H NMR: Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region.[6][7] For 1,2,3-benzenetriamine, the three adjacent protons on the ring would form a complex splitting pattern. Due to the symmetry, one would expect a triplet for the proton at the 5-position and a doublet for the protons at the 4- and 6-positions. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons typically absorb between 120-150 ppm.[6] Due to the molecule's symmetry, one would expect to see four distinct signals in the ¹³C NMR spectrum: one for the two equivalent carbons bonded to amines (C1/C3), one for the central carbon bonded to an amine (C2), one for the two equivalent unsubstituted carbons (C4/C6), and one for the final unsubstituted carbon (C5).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1,2,3-benzenetriamine, the key expected vibrational modes would be:

-

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Found in the 1250-1350 cm⁻¹ region for aromatic amines.

Electrochemical Properties: Redox Behavior

The electron-rich nature of 1,2,3-benzenetriamine suggests that it should be susceptible to oxidation. Cyclic Voltammetry (CV) is the premier technique for investigating such redox processes.[8][9] It provides information on oxidation potentials, the stability of the resulting radical cations, and the reversibility of the electron transfer process.

Caption: A standard three-electrode setup for Cyclic Voltammetry experiments.

Experimental Protocol 2: Characterization by Cyclic Voltammetry

-